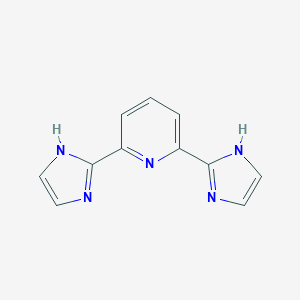

2,6-Bis(1H-2-imidazolyl)pyridine

描述

2,6-Bis(1H-2-imidazolyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with two imidazole groups at the 2 and 6 positions. This compound is of significant interest in coordination chemistry due to its ability to act as a ligand, forming stable complexes with various metal ions. The presence of nitrogen atoms in both the pyridine and imidazole rings allows for versatile coordination modes, making it a valuable compound in the synthesis of coordination complexes.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(1H-2-imidazolyl)pyridine typically involves the condensation of pyridine-2,6-dicarbaldehyde with imidazole in the presence of a suitable catalyst. One common method includes the use of ammonium acetate as a catalyst under reflux conditions. The reaction proceeds as follows:

Condensation Reaction: Pyridine-2,6-dicarbaldehyde reacts with imidazole in the presence of ammonium acetate.

Reflux Conditions: The reaction mixture is heated under reflux, typically in a solvent such as ethanol or methanol, for several hours.

Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure high purity and consistency of the final product.

化学反应分析

Types of Reactions

2,6-Bis(1H-2-imidazolyl)pyridine undergoes various chemical reactions, including:

Coordination Reactions: Forms stable complexes with metal ions such as iron, copper, and zinc.

Substitution Reactions: The imidazole groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo redox reactions, particularly when coordinated with transition metals.

Common Reagents and Conditions

Coordination Reactions: Metal salts (e.g., iron(II) sulfate, copper(II) chloride) in aqueous or organic solvents.

Substitution Reactions: Nucleophiles such as halides or amines in polar solvents.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products Formed

Coordination Complexes: Metal-ligand complexes with varying stoichiometries.

Substituted Derivatives: Products with substituted imidazole groups.

Oxidized or Reduced Forms: Depending on the specific redox conditions applied.

科学研究应用

Antimycobacterial Activity

BIMPY derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis (TB). Recent studies have shown that certain bis-(imidazole/benzimidazole)-pyridine derivatives exhibit potent antimycobacterial activity, effective against both replicating and non-replicating forms of Mtb. These compounds demonstrated low cytotoxicity and promising intracellular activity, making them potential candidates for new anti-TB drugs .

Inhibition of Ion Channels

BIMPY has been identified as a selective inhibitor of small conductance calcium-activated potassium (SK) channels. Research indicates that BIMPY derivatives can block SK channels with high potency, which could lead to therapeutic applications in treating cardiac arrhythmias and other related disorders. The compound's selectivity was confirmed through electrophysiological studies, showing significant inhibition of SK channels without affecting other potassium channels .

Spin Crossover Complexes

BIMPY serves as a ligand in the synthesis of iron(II) complexes that exhibit spin crossover (SCO) properties. These complexes are studied for their potential applications in molecular switches and sensors due to their ability to change spin states in response to external stimuli like temperature or pressure. Various iron(II) complexes with BIMPY have been synthesized and characterized using techniques such as UV-Vis spectroscopy and X-ray diffraction .

Metal Complex Formation

作用机制

The mechanism of action of 2,6-Bis(1H-2-imidazolyl)pyridine primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the pyridine and imidazole rings donate electron pairs to the metal center, forming stable complexes. These complexes can exhibit unique properties such as spin crossover, where the spin state of the metal ion changes in response to external stimuli like temperature or pressure . This property is particularly useful in the design of smart materials and sensors.

相似化合物的比较

2,6-Bis(1H-2-imidazolyl)pyridine can be compared with other similar compounds such as:

2,6-Bis(benzimidazol-2-yl)pyridine: Similar coordination behavior but with benzimidazole groups instead of imidazole.

2,6-Bis(4,5-dimethyl-1H-imidazol-2-yl)pyridine: Features methyl-substituted imidazole groups, affecting its steric and electronic properties.

2,6-Bis(4,5-diethyl-1H-imidazol-2-yl)pyridine: Contains ethyl-substituted imidazole groups, leading to different solubility and coordination characteristics.

The uniqueness of this compound lies in its balance of steric and electronic properties, making it a versatile ligand for various metal ions and applications.

生物活性

2,6-Bis(1H-2-imidazolyl)pyridine (CAS No. 151674-75-8) is a nitrogen-rich heterocyclic compound that has garnered attention for its diverse biological activities. This compound acts primarily as a ligand that interacts with metal ions, influencing various biological processes. Its unique structure allows it to participate in complex biochemical pathways, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The molecular structure of this compound features two imidazole rings attached to a pyridine core. This configuration enhances its ability to coordinate with metal ions, facilitating its biological activity.

The biological activity of this compound is largely attributed to its role as a ligand for transition metals, which can modulate enzymatic activities and influence cellular signaling pathways. The interaction with metal ions can lead to the activation or inhibition of various biological targets, including enzymes involved in critical metabolic processes.

Anticancer Activity

Research indicates that derivatives of imidazole and pyridine compounds exhibit significant anticancer properties. For instance, studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been documented, with IC50 values demonstrating its potency:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast) | 25.72 ± 3.95 |

| HeLa (Cervical) | 18.5 ± 2.5 |

| A549 (Lung) | 30.0 ± 4.0 |

These results suggest that the compound may serve as a potential lead in the development of new anticancer therapies .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It has demonstrated effectiveness against a range of bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Bacillus subtilis | 25 |

The compound's ability to inhibit bacterial growth highlights its potential application in treating infections caused by resistant strains .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound exhibits anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting a potential role in managing inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural characteristics. Modifications to the imidazole or pyridine moieties can enhance or diminish its biological efficacy:

- Substitution Patterns: The presence of electron-donating or withdrawing groups on the imidazole rings can significantly affect the compound's reactivity and binding affinity towards biological targets.

- Metal Coordination: The type of metal ion coordinated can also alter the biological activity, with different metals potentially leading to varied therapeutic effects.

Case Studies

Recent studies have explored the efficacy of this compound in preclinical models:

- Antitumor Efficacy: In vivo studies using tumor-bearing mice showed that treatment with the compound resulted in significant tumor suppression compared to control groups.

- Synergistic Effects: Combinations of this compound with conventional chemotherapeutics have demonstrated enhanced anticancer effects, suggesting potential for combination therapy approaches.

属性

IUPAC Name |

2,6-bis(1H-imidazol-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N5/c1-2-8(10-12-4-5-13-10)16-9(3-1)11-14-6-7-15-11/h1-7H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRXXESJEYWZJDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C2=NC=CN2)C3=NC=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80477716 | |

| Record name | Pyridine, 2,6-di-1H-imidazol-2-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80477716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151674-75-8 | |

| Record name | Pyridine, 2,6-di-1H-imidazol-2-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80477716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。